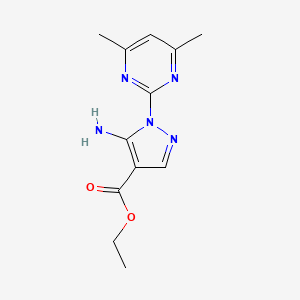

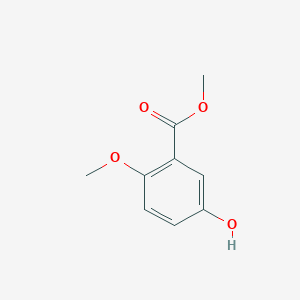

ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

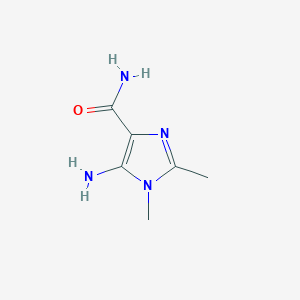

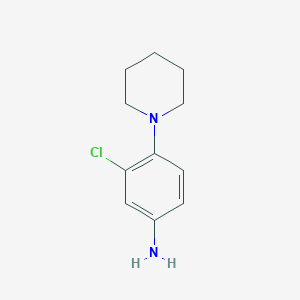

Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C12H14N6O3 . It is a derivative of pyrazole, which is an important structural motif found in numerous pharmaceutically interesting compounds .

Synthesis Analysis

A solvent-free quick synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles was accomplished by grinding 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles in the presence of p-Toluenesulfonic acid as a catalyst . Subsequently, 5-aminopyrazoles were converted to their corresponding N-acetamide and N-trifluoroacetamide derivatives by treating with acetic anhydride/acetic acid and trifluoroacetic anhydride/trifluoroacetic acid, respectively .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The compound also contains a carboxylate group attached to the pyrazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles to form 5-aminopyrazoles, followed by the conversion of these 5-aminopyrazoles to their corresponding N-acetamide and N-trifluoroacetamide derivatives .Physical And Chemical Properties Analysis

The molecular weight of this compound is 290.27796 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

This compound has been utilized in the synthesis of new derivatives that exhibit significant antibacterial activity . The presence of the pyrazole moiety, particularly the 5-amino group, contributes to this activity. Researchers have synthesized a variety of derivatives by reacting the compound with active methylene compounds, resulting in structures like pyran, pyridine, and pyridazine derivatives . These derivatives have shown high activity against pathogenic bacteria, making them potential candidates for developing new antibacterial drugs.

Anticancer Research

In the realm of anticancer research, derivatives of this compound have been explored for their cytotoxic properties. Preliminary studies have indicated that some synthesized compounds exhibit moderate-to-significant cytotoxic activity against cancer cell lines, such as the human Caucasian promyelocytic leukemia (HL-60) cell line . This suggests a promising avenue for the development of novel anticancer therapies.

Antifungal Applications

The structural motif of pyrazole is known to be part of pharmaceutically relevant compounds with antifungal properties. By modifying the core structure of ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate , researchers can create compounds that inhibit the growth of various fungi, contributing to the treatment of fungal infections .

Anti-inflammatory and Analgesic Agents

Compounds derived from this chemical have been investigated for their anti-inflammatory and analgesic effects. The modification of the pyrazole core structure can lead to the development of new drugs that can alleviate pain and reduce inflammation, which is beneficial for conditions like arthritis .

Antiviral Agents

The pyrazole derivative is also a part of ongoing research to develop new antiviral agents. Its structural framework allows for the creation of molecules that can potentially interfere with viral replication or protein synthesis, offering a pathway for treating viral infections .

Agrochemicals

In agriculture, derivatives of this compound are being studied for their herbicidal activities. The 5-aminopyrazoles, in particular, have been found to exhibit herbicidal properties, which could be harnessed to develop safer and more effective weed control solutions .

Enzyme Inhibition

Several 5-aminopyrazoles, including derivatives of the compound , have been reported to be potent and selective inhibitors of enzymes like p38α kinase. Such enzyme inhibitors are valuable in the treatment of diseases where enzyme activity is dysregulated .

Neuropharmacology

The compound has also found application in neuropharmacology. Derivatives have been described as antagonists of specific receptors, such as the Neuropeptide Y receptor type 5 (NPY5), which plays a role in regulating appetite and energy balance .

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-4-19-11(18)9-6-14-17(10(9)13)12-15-7(2)5-8(3)16-12/h5-6H,4,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLVWGJEYPJEAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC(=CC(=N2)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351140 |

Source

|

| Record name | ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91644-39-2 |

Source

|

| Record name | ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)